3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide
Description
3-[4-(2-Chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a cyano-substituted prop-2-enamide core. The compound features a phenyl ring substituted at the 4-position with a 2-chlorophenoxy group and at the 3-position with a nitro (-NO₂) group. The amide side chain consists of a 3-methoxypropyl moiety, which may enhance solubility compared to aromatic substituents.
Properties
IUPAC Name |
3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5/c1-28-10-4-9-23-20(25)15(13-22)11-14-7-8-19(17(12-14)24(26)27)29-18-6-3-2-5-16(18)21/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVKRPKYVKAJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC(=C(C=C1)OC2=CC=CC=C2Cl)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a synthetic compound notable for its potential biological activities. This compound's unique structure includes a chlorophenoxy group, a nitrophenyl moiety, and a cyano group, which contribute to its interaction with various biological targets. Understanding its biological activity is essential for exploring its therapeutic potential.
- Molecular Formula : C20H18ClN3O
- Molecular Weight : 415.8 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to alterations in cellular processes. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, disrupting normal cellular functions.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways linked to cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound, particularly against various cancer cell lines. For instance:
- Cell Viability Assays : The IC50 values for MCF-7 (breast cancer) and A549 (lung cancer) cell lines were determined to be 5.02 µM and 15.24 µM, respectively, indicating significant cytotoxic effects compared to standard chemotherapeutics like etoposide .
- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the intrinsic apoptotic pathway. This was evidenced by changes in mitochondrial membrane potential and increased levels of apoptotic markers .
Antimicrobial Activity
In addition to anticancer effects, the compound exhibits antimicrobial properties:
- Inhibition of Bacterial Growth : Tests demonstrated that it effectively inhibited the growth of several bacterial strains, suggesting potential use as an antimicrobial agent .
Case Study 1: Breast Cancer Treatment
A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound significantly reduced cell proliferation and induced apoptosis, supporting its potential as a therapeutic agent in breast cancer management .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results showed that the compound had a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, indicating its potential as an alternative treatment option .
Data Summary
| Biological Activity | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 Cell Line | 5.02 | High cytotoxicity |
| A549 Cell Line | 15.24 | Significant inhibition |
| Bacterial Strains | Varies | Effective against multiple strains |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound shares a cyanoenamide core (CH₂-C(CN)-CONH-R) with several analogs but differs in substituent patterns on the phenyl ring and amide side chain. Key structural variations include:
- Phenyl Ring Modifications: The presence of a 2-chlorophenoxy group and nitro group distinguishes it from analogs with simpler (e.g., methoxy) or bulkier (e.g., trifluoromethylphenylmethoxy) substituents.
- Amide Side Chain : The 3-methoxypropyl group contrasts with aromatic (e.g., 4-fluorophenyl) or heterocyclic (e.g., thiadiazolyl) substituents in analogs.
Data Table: Comparative Analysis of Structural Analogs
*Hypothetical formula derived from structural analysis.
Substituent Effects on Physicochemical and Functional Properties
- Chlorophenoxy vs. Methoxy: The 2-chlorophenoxy group in the target compound may improve lipophilicity compared to methoxy-substituted analogs (e.g., ), affecting membrane permeability .
- Amide Side Chain : The 3-methoxypropyl group in the target compound likely improves aqueous solubility compared to aromatic substituents (e.g., 4-fluorophenyl in ) but may reduce binding affinity due to reduced π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
